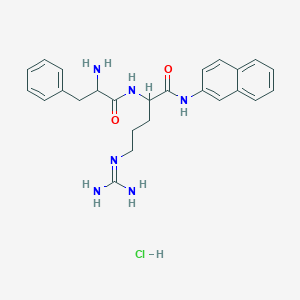
苯丙氨酸-精氨酸 β-萘酰胺二盐酸盐
描述
Synthesis Analysis
The synthesis of related compounds, such as naphthylamide derivatives, often involves multicomponent reactions or specific condensation processes. While the direct synthesis of Phe-Arg β-naphthylamide dihydrochloride is not detailed, the synthesis of similar naphthyl-containing compounds typically involves reactions between specific amides and naphthols or the use of aryne intermediates in multicomponent reactions for the introduction of the naphthyl group (Huang & Xue, 2007).
Molecular Structure Analysis
Naphthalene diimide motifs, closely related to Phe-Arg β-naphthylamide dihydrochloride, exhibit interesting self-assembly properties due to their structural characteristics. These compounds can form micrometer-long nanobelts and spherical aggregates in water, showing the potential for complex molecular interactions and assemblies. The presence of functional groups such as phosphonic acid enhances molecular recognition and assembly in aqueous environments (Nandre et al., 2013).
Chemical Reactions and Properties
PAβN acts primarily as an efflux pump inhibitor in bacteria, targeting transporters like AcrB in Escherichia coli. It modifies the antibiotic resistance profile of bacteria by sensitizing them to antibiotics they would normally efflux. This action does not directly result from inhibiting the efflux pump's machinery but rather from interactions with bacterial membrane components, such as the lipopolysaccharide (LPS) layer, indicating a complex mechanism of action involving membrane permeabilization or alteration (Schuster et al., 2019).
科学研究应用
Application in Microbiology
- Specific Scientific Field: Microbiology
- Summary of the Application: Phe-Arg beta-naphthylamide dihydrochloride is used as an efflux pump inhibitor (EPI) in microbiological research . It acts on the major multidrug resistance efflux transporters of Gram-negative bacteria, such as AcrB in Escherichia coli .
- Methods of Application or Experimental Procedures: This compound is typically used in conjunction with antimicrobial susceptibility testing. It is added to the testing medium to evaluate the contribution of efflux pumps to antimicrobial resistance . The minimal inhibitory concentration (MIC) of an antimicrobial agent is then determined in the presence of the efflux pump inhibitor .
- Results or Outcomes: The use of Phe-Arg beta-naphthylamide dihydrochloride has been shown to lower fluoroquinolone resistance in Pseudomonas aeruginosa . In a study, random mutagenesis was used to evolve resistance to the sensitizing activity of Phe-Arg beta-naphthylamide dihydrochloride. The findings provide evidence of a target site of Phe-Arg beta-naphthylamide dihydrochloride in the lipopolysaccharide (LPS) layer, proving membrane activity contributing to its drug-sensitizing potency .
Application in Permeabilizing the Outer Membrane of Gram-Negative Bacteria
- Specific Scientific Field: Microbiology
- Summary of the Application: Phe-Arg beta-naphthylamide dihydrochloride is used as an efflux pump inhibitor (EPI) and has been found to permeabilize the outer membrane of Gram-negative bacteria . This permeabilization can be useful in studies of bacterial resistance and susceptibility to various antibiotics .
- Methods of Application or Experimental Procedures: This compound is typically used in conjunction with antimicrobial susceptibility testing. It is added to the testing medium to evaluate the contribution of efflux pumps to antimicrobial resistance . The minimal inhibitory concentration (MIC) of an antimicrobial agent is then determined in the presence of the efflux pump inhibitor .
- Results or Outcomes: The use of Phe-Arg beta-naphthylamide dihydrochloride has been shown to permeabilize the outer membrane of Gram-negative bacteria, which can affect the bacteria’s resistance to various antibiotics . In a study, it was found that PAβN treatment caused a significant increase in uptake of a fluorescent hydrophobic probe and sensitized Pseudomonas aeruginosa to bulky antibiotics (e.g. vancomycin) that are normally incapable of crossing the outer membrane .
Application in Cathepsin Substrate
- Specific Scientific Field: Biochemistry
- Summary of the Application: Phe-Arg beta-naphthylamide dihydrochloride is used as a cathepsin substrate . Cathepsins are protease enzymes that play a crucial role in protein catabolism. They are involved in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .
- Methods of Application or Experimental Procedures: This compound is typically used in enzymatic assays to study the activity of cathepsins . The cleavage of the substrate by the enzyme can be monitored using various detection methods, providing insights into the enzyme’s activity under different conditions .
- Results or Outcomes: The use of Phe-Arg beta-naphthylamide dihydrochloride as a cathepsin substrate has been shown to be effective in studying the activity of these enzymes . This can contribute to our understanding of the role of cathepsins in various biological processes and diseases .
安全和危害
When handling Phe-Arg beta-naphthylamide dihydrochloride, it is recommended to use in a well-ventilated place and wear suitable protective clothing . Avoid contact with skin and eyes, and prevent the formation of dust and aerosols . Use non-sparking tools and prevent fire caused by electrostatic discharge steam .
未来方向
Phe-Arg beta-naphthylamide dihydrochloride has been used to evaluate the contribution of efflux pumps to antimicrobial resistance . It has also been used for minimal inhibitory concentration testing in the presence of an efflux pump inhibitor . These applications suggest potential future directions in the study of antimicrobial resistance and the development of new therapeutic strategies.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUMOHLDHMZGMS-IXOXMDGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-Arg beta-naphthylamide dihydrochloride | |
CAS RN |
100929-99-5 | |
| Record name | 100929-99-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



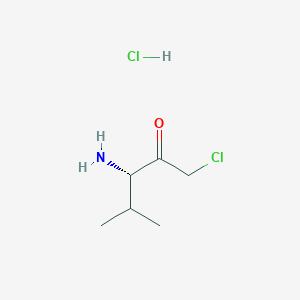
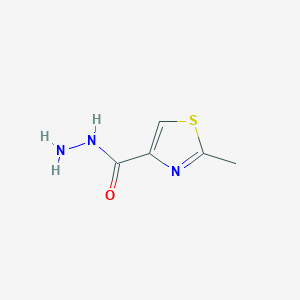
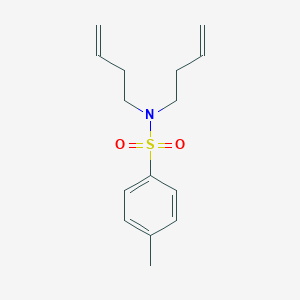
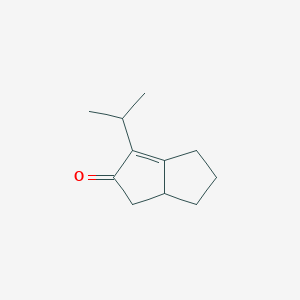

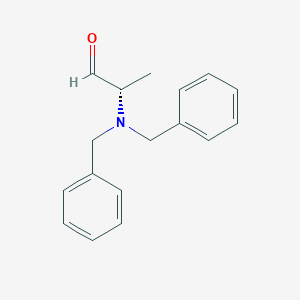
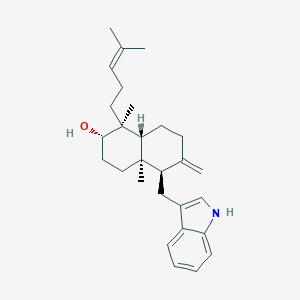
![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
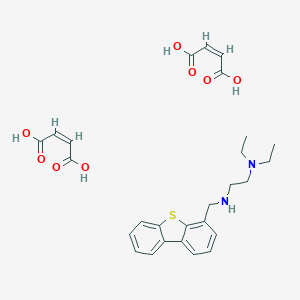


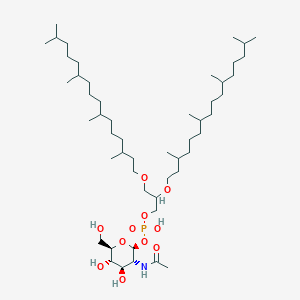
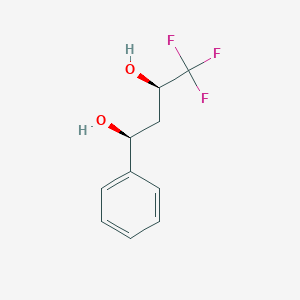
![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)